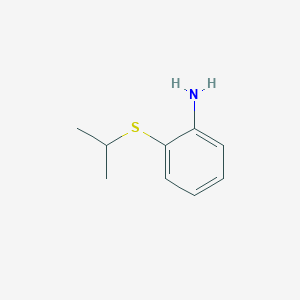

2-(Isopropylthio)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPPEJDGWPFYAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70551231 | |

| Record name | 2-[(Propan-2-yl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6397-33-7 | |

| Record name | 2-[(Propan-2-yl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(isopropylthio)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 2-(Isopropylthio)aniline

Topic: Physicochemical properties of 2-(Isopropylthio)aniline Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals

CAS: 6397-33-7 | Formula: C₉H₁₃NS

Executive Summary

This compound (also known as 2-(1-methylethylthio)aniline) is a specialized aniline derivative characterized by the presence of a bulky, lipophilic isopropylthio group at the ortho position. This structural motif imparts unique electronic and steric properties, distinguishing it from simple alkyl anilines. It serves as a critical intermediate in the synthesis of heterocyclic pharmaceuticals, agrochemicals (specifically herbicides), and functional dyes.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis logic, and handling protocols.[1] It addresses the specific challenges associated with the thioether moiety—primarily its susceptibility to oxidation—and offers self-validating protocols for quality assurance.

Chemical Identity & Structural Analysis[2][3][4]

The compound features an aniline core substituted at the 2-position with an isopropylthio group.[2][3][4][5] The sulfur atom acts as a bridge, introducing both electronic donation (via resonance) and withdrawal (via induction), while the isopropyl group adds significant steric bulk and lipophilicity.

| Parameter | Specification |

| IUPAC Name | 2-(Propan-2-ylsulfanyl)aniline |

| Common Synonyms | This compound; 2-Amino-isopropylphenylsulfide |

| CAS Registry Number | 6397-33-7 |

| Molecular Formula | C₉H₁₃NS |

| Molecular Weight | 167.27 g/mol |

| SMILES | CC(C)SC1=CC=CC=C1N |

| InChI Key | BZPPEJDGWPFYAL-UHFFFAOYSA-N |

Physicochemical Specifications

The following data aggregates experimental values and high-confidence predictive models essential for process development.

Table 1: Core Physicochemical Parameters[13]

| Property | Value / Range | Methodology/Notes |

| Physical State | Liquid (at RT) | Viscous, typically yellow to brown due to trace oxidation. |

| Boiling Point | ~261°C (at 760 mmHg) | High boiling point attributed to molecular weight and polarity. |

| Density | 1.063 g/mL | Denser than water; phase separation occurs in aqueous workups. |

| LogP (Octanol/Water) | 2.8 – 3.1 (Predicted) | Significantly more lipophilic than aniline (LogP 0.9) due to the S-isopropyl group. |

| pKa (Conjugate Acid) | ~3.5 – 4.0 (Predicted) | Lower than aniline (4.6) due to the ortho-effect and steric inhibition of resonance. |

| Solubility | DMSO, Methanol, DCM | High organic solubility; sparingly soluble in water. |

| Refractive Index | ~1.58 | Indicative of high aromatic electron density. |

Expert Insight: The Ortho-Thio Effect

The ortho-isopropylthio group exerts a "field effect" that suppresses the basicity of the primary amine. Unlike para-substituents, the bulky isopropyl group sterically hinders the solvation of the ammonium cation and forces the amino group out of planarity with the benzene ring, reducing resonance stabilization. This makes this compound a weaker nucleophile than unsubstituted aniline, necessitating stronger electrophiles or catalysts in downstream coupling reactions.

Synthesis Logic & Impurity Profile

Understanding the synthesis is crucial for identifying impurities. The most robust route involves the S-alkylation of 2-aminothiophenol.

Synthesis Pathway Diagram[1]

Figure 1: Synthetic pathway highlighting the critical S-alkylation step and potential oxidation/N-alkylation side reactions.

Impurity Management

-

Disulfides (Impurity A): Thioethers and thiols are prone to oxidative coupling. The presence of the disulfide dimer is the most common quality issue. Control: Perform reactions under N₂/Ar atmosphere.

-

N-Alkylated Species (Impurity B): The amine can compete with the sulfur nucleophile, although sulfur is softer and more nucleophilic. Control: Control pH and stoichiometry to favor S-alkylation.

Spectroscopic Characterization

To validate identity, the following spectral signatures should be confirmed.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 1.25 (d, 6H): Isopropyl methyls (–CH(CH ₃)₂).

-

δ 3.20 (sept, 1H): Isopropyl methine (–CH (CH₃)₂).

-

δ 4.20 (br s, 2H): Amine protons (–NH ₂). Note: Chemical shift varies with concentration.

-

δ 6.6 – 7.4 (m, 4H): Aromatic ring protons. Look for the specific splitting pattern of 1,2-disubstitution.

-

-

MS (ESI+):

-

[M+H]⁺: 168.1 m/z.

-

Fragmentation: Loss of isopropyl group (M-43) is a common fragment.

-

Experimental Protocols

Protocol 1: Determination of pKa via Potentiometric Titration

Objective: To empirically determine the dissociation constant of the conjugate acid, validating the electronic influence of the thioether.

Reagents:

-

0.01 M HCl standard solution.

-

0.01 M NaOH standard solution.

-

Ionic strength adjuster (0.1 M KCl).

-

Degassed water (CO₂-free).

Workflow:

-

Dissolution: Dissolve 50 mg of this compound in 10 mL of methanol/water (1:1 v/v) to ensure solubility.

-

Acidification: Add 5.0 mL of 0.01 M HCl to protonate the amine fully.

-

Titration: Titrate with 0.01 M NaOH using an automated potentiometric titrator. Record pH vs. Volume.

-

Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence point.

-

Correction: Account for the dielectric constant of the methanol/water mixture when reporting the final pKa.

-

Protocol 2: HPLC Purity Analysis (Self-Validating)

Objective: Quantify purity and detect the oxidative disulfide impurity.

System Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (general).

Validation Logic:

-

Retention Time Shift: The target amine will elute earlier than the non-polar disulfide impurity.

-

Peak Purity Check: Use a Diode Array Detector (DAD) to scan the UV spectrum across the peak width. If the spectrum changes from the leading to the trailing edge, co-elution is present.

Handling, Stability, & Safety

Stability Profile

The thioether linkage is generally stable to hydrolysis but sensitive to oxidation.

-

Oxidation Risk: Exposure to air can oxidize the sulfur to a sulfoxide (S=O) or sulfone (O=S=O), or couple thiols (if unreacted starting material remains) to disulfides.

-

Light Sensitivity: Anilines are prone to photo-oxidation, turning dark brown/black over time.

Storage Protocol

-

Atmosphere: Store under Argon or Nitrogen.

-

Temperature: Refrigerate (2–8°C).

-

Container: Amber glass vials to prevent photolysis.

Safety Data (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

References

-

Sigma-Aldrich. this compound Product Specification & Safety Data Sheet. (Accessed 2026). Link

-

PubChem. Compound Summary: this compound (CID 13852720).[8] National Library of Medicine. Link

-

MySkinRecipes. Chemical Specifications: this compound.[8][2][4][9]Link

-

BenchChem. Synthesis Guide for Substituted Anilines. (General reference for aniline alkylation protocols). Link

-

Green, M. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (Theoretical grounding for physicochemical predictions). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy N-Isopropyl-2-(isopropylthio)aniline | 1823331-67-4 [smolecule.com]

- 3. Page loading... [guidechem.com]

- 4. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. US3406202A - Preparation of aniline thioethers - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-Nitro-5-(propylthio)aniline | C9H12N2O2S | CID 643320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C9H13NS) [pubchemlite.lcsb.uni.lu]

- 9. This compound [myskinrecipes.com]

2-(Isopropylthio)aniline as a drug intermediate

Strategic Precursor for Sulfur-Nitrogen Heterocycles

Part 1: Executive Summary & Chemical Architecture

2-(Isopropylthio)aniline (CAS: 30094-96-3), also known as o-aminophenyl isopropyl sulfide, represents a "privileged scaffold" in medicinal chemistry. Its structural value lies in the ortho-disposition of a "hard" nucleophile (primary amine,

This dual-nucleophilic character makes it an indispensable intermediate for synthesizing fused heterocyclic systems, specifically Benzothiazoles and Phenothiazines , which serve as the pharmacophore cores for various therapeutic classes including:

-

Anthelmintics & Fungicides: (e.g., Tiadinil analogs).

-

Kinase Inhibitors: Used in oncology research to form tricyclic cores targeting specific tyrosine kinases.

-

CNS Agents: Precursors to phenothiazine-like antipsychotics and sedatives.

Physicochemical Profile

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 167.27 g/mol |

| Appearance | Yellow to amber viscous oil (oxidizes to dark brown) |

| Boiling Point | ~135°C at 10 mmHg |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| Key Reactivity | Electrophilic aromatic substitution, Cyclocondensation, S-Dealkylation |

Part 2: Synthesis of the Intermediate (The "Make")

The synthesis of this compound requires strict chemoselectivity control. The challenge is preventing N-alkylation (formation of N-isopropyl aniline) while driving S-alkylation.

Methodology: Chemoselective S-Alkylation

The most robust industrial route utilizes 2-Aminothiophenol as the starting material. By exploiting Pearson’s Hard and Soft Acids and Bases (HSAB) theory, we favor the reaction of the "soft" sulfur with the "soft" alkyl halide.

Reaction Scheme

-

Substrate: 2-Aminothiophenol (2-ATP).[1]

-

Reagent: 2-Bromopropane (Isopropyl bromide).

-

Base: Potassium Carbonate (

) or Sodium Ethoxide ( -

Solvent: DMF (Dimethylformamide) or Ethanol.

Step-by-Step Protocol

-

Inerting: Charge a glass-lined reactor with nitrogen. Oxygen promotes disulfide dimerization (Impurity A).

-

Dissolution: Dissolve 1.0 eq of 2-Aminothiophenol in DMF (5 vol).

-

Deprotonation: Add 1.1 eq of anhydrous

. Stir at -

Addition: Dropwise addition of 1.1 eq 2-Bromopropane. Maintain internal temperature

to suppress N-alkylation. -

Reaction: Heat to

for 4–6 hours. Monitor via HPLC. -

Workup: Quench with water (10 vol). Extract with Ethyl Acetate. Wash organic layer with 5% NaOH (removes unreacted thiol) and Brine.

-

Purification: Vacuum distillation is required to remove trace N-alkylated byproducts.

Critical Process Parameters (CPP)

-

Base Choice: Strong bases (NaH) can deprotonate the amine, leading to N,S-dialkylation.

is mild enough to prefer the thiol. -

Temperature:

increases the kinetic energy enough to overcome the activation barrier for nitrogen attack. Keep

Visualization: Chemoselective Synthesis Pathway

Caption: Chemoselective pathway favoring S-alkylation via soft-nucleophile dominance, minimizing oxidation and N-alkylation risks.

Part 3: Downstream Applications (The "Use")

The primary utility of this compound is its ability to undergo Cyclocondensation to form heterocyclic cores.

Case Study: Synthesis of 2-Substituted Benzothiazoles

While direct alkylation of benzothiazole is difficult, constructing the ring around the aniline intermediate is high-yielding.

Mechanism: The Jacobson Cyclization (Modified)

When this compound is treated with an acyl chloride or aldehyde, it forms an amide/imine intermediate. Under oxidative conditions or acid catalysis, the sulfur attacks the carbonyl carbon, often ejecting the isopropyl group (as propene) or rearranging to form the benzothiazole core depending on the specific reagents used.

Note on Isopropyl Retention:

In many drug syntheses, the isopropyl group is a protecting group for the thiol. It can be removed (S-dealkylation) using

Protocol: Formation of Phenothiazine Core

-

Reactants: this compound + 2-Chlorobenzoic acid.

-

Conditions: Copper catalysis (Ullmann coupling) followed by acid-mediated cyclization.

-

Outcome: The isopropyl group acts as a leaving group during the final ring closure in strong acid (

), yielding the phenothiazine scaffold used in antipsychotics.

Visualization: Heterocyclic Ring Closure

Caption: Divergent synthesis pathways: Acid-mediated cleavage yields Benzothiazoles, while condensation with haloketones yields Benzothiazines.

Part 4: Quality & Impurity Profiling

For pharmaceutical use, the purity of this compound must be >98.5%.

Key Impurities Table

| Impurity ID | Chemical Name | Origin | Control Strategy |

| Impurity A | Bis(2-aminophenyl)disulfide | Oxidation of starting material | Nitrogen blanket; Use of reducing agent (e.g., |

| Impurity B | 2-(Isopropylamino)thiophenol | S-to-N migration (thermal) | Keep reaction temperature |

| Impurity C | N-Isopropyl-2-(isopropylthio)aniline | Over-alkylation | Stoichiometric control (1.05 eq alkyl halide max). |

Analytical Method (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 mins.

-

Detection: UV at 254 nm (Aniline absorption).

Part 5: Safety & Handling (SHE)

-

Toxicity: Anilines are methemoglobinemia inducers. Handle in a fume hood.

-

Odor: Thioethers have a potent, disagreeable garlic-like odor. Use bleach (NaOCl) scrubbers for exhaust.

-

Storage: Store under Argon at 2–8°C. Light sensitive (amber vials required).

References

-

Synthesis of Benzothiazoles: Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles.[1][2] MDPI, 2024. Link

-

Aniline Thioether Preparation: Preparation of aniline thioethers (US Patent 3406202A). Google Patents. Link

-

Chemical Safety Data: 2-Isopropylaniline & Derivatives Safety Summary. PubChem, National Library of Medicine.[3] Link[3]

-

Heterocyclic Chemistry: Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. PMC, 2022. Link

Sources

The Emerging Therapeutic Potential of 2-(Isopropylthio)aniline Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Aniline and its derivatives have long been a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Within this broad chemical family, the 2-(isopropylthio)aniline scaffold represents a promising, yet underexplored, nucleus for the development of novel drugs. The introduction of the lipophilic isopropylthio group at the ortho position of the aniline ring presents a unique combination of steric and electronic properties that can be exploited to achieve selective and potent biological activity. This technical guide provides a comprehensive overview of the current understanding and future potential of this compound derivatives, drawing upon existing research on structurally related compounds to illuminate pathways for future drug discovery and development in oncology, infectious diseases, and inflammatory conditions.

Introduction: The Rationale for Exploring this compound Derivatives

The aniline scaffold is a privileged structure in drug design, valued for its synthetic tractability and its ability to engage in key interactions with biological targets. The strategic functionalization of the aniline ring allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

The focus of this guide, the this compound core, is of particular interest for several reasons:

-

Modulation of Lipophilicity: The isopropylthio group significantly enhances the lipophilicity of the aniline core, which can improve membrane permeability and oral bioavailability.

-

Unique Steric Hindrance: The bulky isopropyl group ortho to the amino group can enforce specific conformations, leading to higher selectivity for target proteins and reduced off-target effects.

-

Metabolic Stability: The thioether linkage can influence the metabolic fate of the molecule, potentially blocking sites of oxidation and prolonging the compound's half-life.

-

Versatile Synthetic Handle: The amino and thioether functionalities serve as versatile points for further chemical modification, enabling the creation of diverse chemical libraries for biological screening.

This guide will delve into the known and potential biological activities of this compound derivatives, providing a roadmap for researchers and drug development professionals to unlock the therapeutic promise of this chemical class.

Synthesis of the this compound Scaffold: A Representative Protocol

The synthesis of this compound derivatives can be approached through several synthetic routes. A common and effective method involves the reaction of a substituted 2-aminothiophenol with an isopropyl halide or the reaction of a 2-haloaniline with isopropyl thiol. A detailed, self-validating protocol for the synthesis of a representative derivative, 2-chloro-4-(isopropylthio)aniline, is provided below, adapted from established methodologies.[2]

Experimental Protocol: Synthesis of 2-chloro-4-(isopropylthio)aniline

Objective: To synthesize 2-chloro-4-(isopropylthio)aniline from 2-chloro-4-(thiocyanato)aniline.

Materials:

-

2-chloro-4-(thiocyanato)aniline

-

Isopropanol

-

Sodium metal

-

Ether

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Sodium Isopropoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (0.5 mole) in anhydrous isopropanol (500 mL) under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be performed with caution.

-

Reaction with 2-chloro-4-(thiocyanato)aniline: To the freshly prepared sodium isopropoxide solution, add a solution of 2-chloro-4-(thiocyanato)aniline (0.25 mole) in isopropanol (300 mL) dropwise with continuous stirring.

-

Reflux: Once the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the isopropanol under reduced pressure.

-

Extraction: To the residue, add water (500 mL) and extract with three portions of ether (250 mL each).

-

Washing and Drying: Combine the organic extracts and wash with a saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and remove the ether under reduced pressure to obtain the crude product. The product can be further purified by distillation under reduced pressure.

Self-Validation: The identity and purity of the synthesized 2-chloro-4-(isopropylthio)aniline can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry, as well as by elemental analysis.

Anticancer Activity: Targeting Key Signaling Pathways

Aniline derivatives are prominent in oncology, with many approved drugs targeting protein kinases that are crucial for cancer cell proliferation and survival.[1] While specific data on this compound derivatives as anticancer agents is limited, the structural similarities to known kinase inhibitors suggest a high potential for this chemical class.

Mechanism of Action: Kinase Inhibition

Many small molecule kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates. The 2-anilino-pyrimidine and 2-anilino-quinazoline scaffolds are common cores for such inhibitors. It is plausible that this compound derivatives could be designed to target various kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Mer/c-Met kinases.[3][4]

A recent study on 2-substituted aniline pyrimidine derivatives highlighted their potential as dual inhibitors of Mer and c-Met kinases, both of which are overexpressed in various tumors.[4] One of the standout compounds from this study, compound 18c , demonstrated robust inhibitory activity against both kinases.[4]

Caption: Proposed mechanism of action for this compound derivatives as dual Mer/c-Met inhibitors.

Quantitative Data from Related Aniline Derivatives

The following table summarizes the anticancer activity of some 2-substituted aniline pyrimidine derivatives against various cancer cell lines, demonstrating the potential of this scaffold.

| Compound | Target Kinase | Cell Line | IC50 (nM)[4] |

| 18c | Mer/c-Met | HepG2 | 18.5 ± 2.3 (Mer), 33.6 ± 4.3 (c-Met) |

| 14a | Mer | - | 7.9 ± 1.3 |

| 14b | Mer | - | 9.4 ± 1.5 |

| 14g | Mer | - | 7.1 ± 0.9 |

Note: These compounds are 2-substituted aniline pyrimidine derivatives, not specifically this compound derivatives. This data is presented to illustrate the potential of the broader chemical class.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: A generalized workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: A New Frontier

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Schiff bases derived from anilines have shown promising antibacterial and antifungal activities.[5][6][7][8] The imine group (>C=N-) in Schiff bases is often crucial for their biological activity.[6] this compound is an excellent starting material for the synthesis of a wide range of Schiff base derivatives.

Mechanism of Action

The precise mechanism of action of Schiff base antimicrobials is not fully elucidated but is thought to involve the disruption of the bacterial cell wall or membrane, inhibition of essential enzymes, or chelation of metal ions vital for microbial growth. The lipophilic nature of the this compound moiety could enhance the ability of these Schiff bases to penetrate the lipid-rich membranes of bacteria and fungi.

Quantitative Data from Related Schiff Base Derivatives

| Bacterial Strain | MIC (µg/mL) of 2-(trifluoromethoxy)aniline Schiff bases[9] |

| Bacillus subtilis | 15.6 |

| Enterococcus faecalis | 15.6 |

| Staphylococcus aureus | 15.6 |

| Staphylococcus epidermidis | 15.6 |

| Proteus vulgaris | 15.6 |

| Klebsiella oxytoca | 15.6 |

| Klebsiella pneumoniae | 15.6 |

Note: This data is for Schiff bases of a different aniline derivative and is presented to illustrate the potential of this class of compounds.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilution: Prepare two-fold serial dilutions of the this compound Schiff base derivative in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Aniline derivatives have been investigated as anti-inflammatory agents, with some acting as inhibitors of key inflammatory mediators.

Mechanism of Action: Inhibition of Inflammatory Pathways

The anti-inflammatory effects of aniline derivatives can be mediated through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, and the suppression of pro-inflammatory signaling pathways such as NF-κB.

A study on a 4-isopropyl-2,6-bis(1-phenylethyl)aniline derivative, structurally related to our core of interest, demonstrated potent anti-inflammatory activity by suppressing the production of nitric oxide (NO) and reactive oxygen species (ROS) in macrophages. This compound was also found to inhibit the NF-κB signaling pathway, a central regulator of the inflammatory response.

Quantitative Data from Related Aniline Derivatives

Studies on 2'-(phenylthio)methanesulfonanilides have identified compounds with potent anti-inflammatory activity in animal models of arthritis.[10] For example, 4'-carbamoyl-2'-(2,4-difluorophenylthio)methanesulfonanilide exhibited significant activity in reducing arthritis in a mouse model at doses of 10-100 mg/kg.[10]

| Compound | Animal Model | Effective Dose (p.o.)[10] |

| 4'-Carbamoyl-2'-(2,4-difluorophenylthio)methanesulfonanilide | MRL/lpr mice (spontaneous autoimmune disease) | 10-100 mg/kg |

Note: This data is for a related class of thio-substituted anilides and is presented to highlight the potential of the this compound scaffold in developing anti-inflammatory agents.

Structure-Activity Relationships and Future Directions

While a comprehensive structure-activity relationship (SAR) for this compound derivatives is yet to be established due to the limited number of published studies, we can extrapolate from the broader class of aniline derivatives.

Sources

- 1. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US3406202A - Preparation of aniline thioethers - Google Patents [patents.google.com]

- 3. New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II) [article.sapub.org]

- 7. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 8. ijmrsti.com [ijmrsti.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Studies on antiinflammatory agents. II. Synthesis and pharmacological properties of 2'-(phenylthio)methanesulfonanilides and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of 2-(Isopropylthio)aniline: A Technical Guide

Executive Summary

This technical guide details the structural elucidation of 2-(Isopropylthio)aniline (C

This document moves beyond standard spectral listing to provide a causal analysis of the data, establishing a self-validating logic chain that confirms the ortho-substitution pattern, the thioether linkage, and the integrity of the primary amine.

Synthetic Context & Purity Assessment[1][2][3][4]

To interpret analytical data accurately, one must understand the sample's origin. This compound is typically synthesized via the S-alkylation of 2-aminothiophenol using an isopropyl halide (e.g., 2-bromopropane) under basic conditions.

Critical Impurity Profile:

-

Isomer A (N-alkylation): 2-isopropylaminothiophenol (kinetic competitor).

-

Impurity B (Bis-alkylation): N,S-diisopropyl derivative.

-

Impurity C (Disulfide): Bis(2-aminophenyl)disulfide (oxidation byproduct).

Protocol 1: Purity Establishment (GC-MS)

Before structural NMR work, purity must be established >98%.

-

Column: Rtx-5MS or equivalent (30m x 0.25mm ID).

-

Method: 60°C (2 min)

20°C/min -

Expectation: The target molecule is a semi-volatile liquid/low-melting solid. Look for a single sharp peak. Late-eluting peaks suggest disulfide formation.

Mass Spectrometry: Molecular Formula Verification

Objective: Confirm molecular weight and fragmentation consistent with an aromatic thioether.

Technique: EI-MS (70 eV).

| Ion Type | m/z | Interpretation |

| Molecular Ion [M]+ | 167 | Consistent with C |

| Base Peak [M-43]+ | 124 | Loss of isopropyl group ( |

| Fragment [M-15]+ | 152 | Loss of methyl group. |

| Fragment [M-34]+ | 133 | Loss of H |

Analyst Note: A strong signal at m/z 124 (aminothiophenol radical cation) strongly suggests the isopropyl group is labile, attached to a heteroatom (S or N). NMR is required to locate it.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][5][6][7]

This is the core of the elucidation. We must prove the isopropyl group is on the Sulfur (thioether), not the Nitrogen (amine).

H NMR Analysis (400 MHz, DMSO- )

Distinguishing Feature: The chemical shift of the isopropyl methine proton (

-

S-CH(CH

) -

N-CH(CH

)

Data Table:

| Position | Multiplicity | Integral | Assignment | ||

| A | 1.22 | Doublet (d) | 6H | 6.7 | Isopropyl Methyls (-CH |

| B | 3.15 | Septet (sep) | 1H | 6.7 | Isopropyl Methine (-CH-S-) |

| C | 5.10 | Broad Singlet | 2H | - | Primary Amine (-NH |

| D | 6.55 | Triplet (td) | 1H | 7.5, 1.2 | Ar-H (C5) |

| E | 6.72 | Doublet (dd) | 1H | 8.0, 1.2 | Ar-H (C3, ortho to NH |

| F | 7.10 | Triplet (td) | 1H | 7.5, 1.5 | Ar-H (C4) |

| G | 7.35 | Doublet (dd) | 1H | 7.8, 1.5 | Ar-H (C6, ortho to S-R) |

Mechanistic Insight:

-

The Amine Signal: The broad singlet at 5.10 ppm integrates to 2H and is D

O exchangeable. This confirms a primary amine (-NH -

The Methine Shift: The septet at 3.15 ppm is consistent with sulfur shielding. Nitrogen is more electronegative and would deshift this proton further downfield.

C NMR Analysis (100 MHz, DMSO- )

| Carbon Type | Assignment | |

| 23.5 | CH | Isopropyl Methyls |

| 37.2 | CH | Isopropyl Methine (C-S) |

| 114.8 | CH | Aromatic C3 (Ortho to NH |

| 116.5 | C | Aromatic C2 (Ipso to S) |

| 118.2 | CH | Aromatic C5 |

| 129.5 | CH | Aromatic C4 |

| 136.1 | CH | Aromatic C6 (Deshielded by S) |

| 149.8 | C | Aromatic C1 (Ipso to NH |

Validation: The presence of a quaternary carbon at ~116 ppm (C-S) and ~150 ppm (C-N) confirms the 1,2-disubstitution.

Infrared Spectroscopy (FT-IR)[3]

Objective: Confirm functional groups and rule out thiol (-SH) presence.

-

3450 & 3360 cm

: N-H stretching (Primary amine doublet). Note: Secondary amines show only one band. -

2960 cm

: C-H stretching (Aliphatic isopropyl). -

2550 cm

(ABSENT): The absence of a weak S-H stretch is critical to prove the alkylation occurred on sulfur. -

690-750 cm

: Ortho-substituted benzene out-of-plane bending.

Visualization: Elucidation Logic Flow

The following diagram illustrates the decision matrix used to confirm the structure and reject isomers.

Figure 1: Decision tree for structural confirmation of this compound, distinguishing it from N-alkylated isomers.

Quality Control Protocol

For routine batch release of this compound, the following streamlined protocol is recommended:

-

Appearance: Clear, yellow to amber oil (oxidizes to dark brown upon air exposure).

-

HPLC Purity: >98.0% (AUC).

-

Mobile Phase: A: 0.1% H

PO -

Detection: UV 254 nm.

-

-

Identification: RT matches standard; IR spectrum matches reference.

References

-

PubChem. (n.d.). 2-Aminothiophenol (Precursor Data).[1][2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

SpectraBase. (n.d.). 2-Isopropylaniline (Spectral Analog).[4] Wiley Science Solutions. Retrieved October 26, 2023, from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for chemical shift prediction rules).

-

National Institute of Standards and Technology (NIST). (n.d.). Isopropyl sulfide (Fragment Analysis). NIST Chemistry WebBook. Retrieved October 26, 2023, from [Link]

Sources

2-(Isopropylthio)aniline derivatives and their potential applications

Strategic Scaffolds in Medicinal Chemistry and Heterocyclic Synthesis[1][2][3]

Executive Summary

2-(Isopropylthio)aniline (CAS 6397-33-7) represents a specialized class of ortho-substituted anilines where the steric bulk and lipophilicity of the isopropylthio moiety provide unique pharmacophoric advantages.[1][2][3] Unlike simple methylthio analogs, the isopropyl group introduces significant hydrophobic volume (

Chemical Architecture & Properties[1][3][4][5]

The molecule comprises an aniline core substituted at the ortho position with an isopropylsulfenyl group.[2][3] This specific substitution pattern dictates its reactivity and biological interaction profile.[2][3][4]

| Property | Value / Characteristic | Impact on Drug Design |

| Molecular Formula | Low molecular weight fragment (<200 Da).[1][2][3] | |

| Molecular Weight | 167.27 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[1][2][3] |

| LogP (Calc) | ~2.9 - 3.1 | High lipophilicity facilitates membrane permeability.[1][2][3] |

| H-Bond Donors | 1 ( | Primary interaction point (hinge binder in kinases).[1][2][3] |

| Electronic Effect | S-atom: | Activates ring; susceptible to metabolic oxidation (S-oxide).[1][2][3] |

| Steric Profile | Isopropyl (Branched) | Restricts rotation; locks conformation in active sites.[1][3] |

Structural Insight: The "Orthogonal" Conformation

The bulky isopropyl group forces the sulfur lone pairs and the aniline nitrogen into specific torsion angles to minimize steric clash.[2] This pre-organization is critical when the molecule is used as a precursor for cyclization, often lowering the activation energy for ring closure compared to linear alkyl chains.[2][3]

Synthetic Pathways[1][7][8]

The synthesis of this compound relies on the high nucleophilicity of the thiolate anion.[2][3] The most robust industrial and laboratory route proceeds via 2-aminothiophenol (2-ABT).[1][2][3]

Diagram 1: Retrosynthetic Analysis & Forward Synthesis

This workflow illustrates the conversion of 2-chloronitrobenzene to the target amine via the Zinc salt of 2-aminothiophenol.[2][3]

Caption: Stepwise synthesis from commercially available 2-chloronitrobenzene. The zinc salt intermediate stabilizes the air-sensitive thiol.[2][3]

Experimental Protocol: S-Alkylation of 2-Aminothiophenol

Objective: Selective S-alkylation without N-alkylation. Principle: Thiolates are softer and more nucleophilic than amines.[2][3] Using a polar protic solvent (Ethanol) and controlled stoichiometry ensures exclusively S-alkylation.[1][2][3]

Materials

-

Ethanol (Absolute): 100 mL

-

Argon atmosphere[1]

Step-by-Step Methodology

-

Preparation: Dissolve KOH in Ethanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon for 10 minutes.

-

Thiolate Formation: Add 2-Aminothiophenol dropwise at 0°C. The solution will turn slightly yellow as the potassium thiolate forms.[2][3] Stir for 15 minutes.

-

Alkylation: Add 2-Bromopropane dropwise over 20 minutes, maintaining the temperature below 10°C to prevent N-alkylation side reactions.

-

Reaction: Allow the mixture to warm to room temperature, then reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1][2][3] The thiol spot (

) should disappear.[1][2][3] -

Workup:

-

Purification: If necessary, purify via vacuum distillation (bp ~135°C at 10 mmHg) or column chromatography on silica gel.[1][2][3]

Validation Criteria:

-

1H NMR (CDCl3):

1.25 (d, 6H, Isopropyl-CH3), 3.20 (sept, 1H, S-CH), 4.20 (br s, 2H, NH2), 6.6-7.4 (m, 4H, Ar-H).[1][2][3] -

Yield: Expected >85%.

Synthetic Utility: The Heterocyclic Hub

This compound is not just an end-product; it is a "divergent intermediate."[1][2][3] The most significant application is its conversion into 2-substituted benzothiazoles via condensation-cyclization or oxidative cyclization.[1][2][3]

Diagram 2: Divergent Applications

Illustrating the transformation of the scaffold into high-value heterocyclic targets.

Caption: The scaffold serves as a precursor for benzothiazoles (via cyclization) or as a direct pharmacophore in kinase inhibitors.[1][2]

Key Reaction: Benzothiazole Formation

The isopropyl group can be eliminated or rearranged depending on the conditions, but often the ortho-thioaniline is used to generate benzothiazoles directly by condensing with aldehydes (e.g., benzaldehyde) followed by oxidation, or reacting with carboxylic acids in the presence of PPA (Polyphosphoric Acid).[2]

-

Mechanism: Schiff base formation

Intramolecular nucleophilic attack by sulfur

Medicinal Chemistry & SAR Applications

In drug development, this molecule is employed to modulate Lipophilic Efficiency (LipE) .[1][3]

1. Kinase Inhibition (c-Met / Mer)

Substituted anilines are classic "hinge binders" in kinase inhibitors.[1][2][3]

-

Role: The aniline nitrogen forms a hydrogen bond with the kinase hinge region.[2]

-

The Isopropyl Advantage: The ortho-isopropylthio group occupies the hydrophobic "gatekeeper" pocket or the solvent-front region.[2][3] Compared to a methyl group, the isopropyl moiety fills more space (

increase), potentially improving selectivity against kinases with smaller pockets.[1][3] -

Reference: 2-substituted aniline pyrimidine derivatives have been identified as dual Mer/c-Met inhibitors, where the aniline substitution pattern drives potency [1].[1][2][3][5]

2. Bioisosterism

The -S-iPr group is often used as a bioisostere for:

-

-O-iPr (Isopropoxy): Sulfur is larger and less electronegative, altering the electronic distribution of the aromatic ring without changing the steric bulk significantly.[2][3]

-

-CH2-iPr (Isobutyl): The thioether linker adds flexibility and an H-bond acceptor capability (weak) that the alkyl chain lacks.[1][2][3]

3. Metabolic Stability

The sulfur atom is a metabolic "soft spot."[2][3] It can be oxidized to the sulfoxide (

-

Pro-drug Strategy: Researchers can design the sulfide to be oxidized in vivo to the sulfoxide, which is much more polar and may have a different binding profile or excretion pathway.[2]

References

-

Wang, Y., et al. (2024).[1][2][3][6] Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. International Journal of Molecular Sciences.[2][3] Link[1][2][3]

-

Biosynth. (n.d.).[1][2][3] this compound Product Entry (CAS 6397-33-7).[1][2][3][7] Biosynth.com.[1][2][3] Link[1][2][3]

-

PubChem. (2025).[1][2][3] this compound Compound Summary. National Library of Medicine.[2][3] Link[1][2][3]

-

Gupta, M., et al. (2018).[1][2][3] Synthesis and Biological Evaluation of 2-Aryl Benzothiazoles. International Journal of Pharmaceutical Sciences and Research.[2][3] Link

-

Liao, Y., et al. (2023).[1][2][3] Modern Approaches to the Synthesis of Benzothiazole Derivatives.[2][3] Molecules.[1][2][3][8][4][9][6][7][10] Link[1][2][3]

Sources

- 1. 2-Isopropylaniline | C9H13N | CID 12561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]

- 4. Buy N-Isopropyl-2-(isopropylthio)aniline | 1823331-67-4 [smolecule.com]

- 5. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cresset-group.com [cresset-group.com]

- 7. biosynth.com [biosynth.com]

- 8. 2-[1-(Isopropylthio)ethyl]aniline | C11H17NS | CID 57498016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ijpsonline.com [ijpsonline.com]

understanding the reaction mechanism of 2-(Isopropylthio)aniline formation

An In-depth Technical Guide to the Reaction Mechanism of 2-(Isopropylthio)aniline Formation

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the reaction mechanisms leading to the formation of this compound, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles to elucidate the pathways for constructing this molecule, emphasizing the causality behind experimental choices and ensuring scientific integrity through verifiable references.

Introduction and Synthetic Overview

This compound is a substituted aniline derivative characterized by an isopropyl thioether group ortho to the amino group. Its synthesis is not commonly detailed with a singular, named reaction, but is instead achieved through established, fundamental organic reactions. The primary challenge in its synthesis is the selective formation of the carbon-sulfur bond at the C2 position of the aniline ring.

The most logical and widely applicable methods for forming the aryl-sulfur bond in structures like this compound fall into two main categories:

-

Nucleophilic Substitution: This involves an aromatic substrate with a good leaving group at the C2 position reacting with an isopropyl thiol-based nucleophile.

-

S-Alkylation: This approach starts with a pre-formed aniline ring containing a thiol group at the C2 position (2-aminothiophenol), which is then alkylated using an isopropyl electrophile.

This guide will focus on the S-alkylation of 2-aminothiophenol, as it represents a highly efficient and common strategy for preparing such compounds. We will explore the mechanism in detail, supported by experimental protocols and theoretical considerations.

The Primary Mechanistic Pathway: S-Alkylation of 2-Aminothiophenol

The reaction of 2-aminothiophenol with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base is a classic example of nucleophilic aliphatic substitution (SN2).

Mechanistic Breakdown

The overall transformation is as follows:

2-aminothiophenol + Isopropyl Halide → this compound + Halide Salt

The reaction proceeds through the following key steps:

-

Deprotonation of the Thiol: The reaction is initiated by a base, which deprotonates the highly acidic thiol group (-SH) of 2-aminothiophenol to form a potent nucleophile, the thiophenoxide anion. The choice of base is critical; it must be strong enough to deprotonate the thiol (pKa ≈ 6-7) but not so strong that it deprotonates the aniline amine (-NH2, pKa ≈ 30) or promotes significant side reactions. Common bases include potassium carbonate (K2CO3), sodium hydroxide (NaOH), or triethylamine (Et3N).

-

Nucleophilic Attack (SN2): The resulting 2-aminothiophenoxide anion then acts as a powerful sulfur-centered nucleophile. It attacks the electrophilic carbon atom of the isopropyl halide. This is a concerted step where the C-S bond forms simultaneously as the C-Halide bond breaks.

-

Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the incoming nucleophile (thiophenoxide) and the outgoing leaving group (halide) are positioned 180° apart. This geometry minimizes steric hindrance and allows for optimal orbital overlap.

-

Product Formation: The reaction concludes with the formation of the C-S bond, yielding this compound and a halide salt as a byproduct.

Visualizing the Mechanism

The following diagram illustrates the S-alkylation mechanism.

Caption: SN2 mechanism for the formation of this compound.

Causality Behind Experimental Choices

-

Choice of Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are preferred for SN2 reactions. These solvents can solvate the cation of the base (e.g., K⁺) but do not strongly solvate the nucleophilic anion, leaving it "naked" and highly reactive. This enhances the reaction rate.

-

Choice of Base: A moderately strong, non-nucleophilic base like potassium carbonate is ideal. It is strong enough to deprotonate the thiol but is not nucleophilic itself, preventing competition with the thiophenoxide. It is also easily removed during workup.

-

Choice of Leaving Group: The rate of the SN2 reaction is highly dependent on the leaving group ability of the halide (I > Br > Cl > F). For this reason, 2-iodopropane or 2-bromopropane are the most effective electrophiles for this synthesis.

-

Temperature Control: The reaction is typically run at room temperature to moderate heat (e.g., 40-60 °C). While higher temperatures can increase the reaction rate, they can also promote side reactions, such as elimination (E2) of the isopropyl halide, especially with stronger or more hindered bases.

Alternative Mechanistic Pathway: Transition-Metal-Catalyzed Cross-Coupling

An alternative, though often more complex and costly, route to this compound involves a transition-metal-catalyzed cross-coupling reaction. The most relevant would be a variation of the Buchwald-Hartwig C-S coupling.

This approach would couple a protected 2-haloaniline (e.g., 2-bromo-N-Boc-aniline) with isopropyl thiol.

Catalytic Cycle Breakdown

The mechanism is a catalytic cycle involving a palladium or copper catalyst. A generalized palladium-catalyzed cycle is as follows:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 2-haloaniline, forming a Pd(II) complex.

-

Ligand Exchange/Base-Assisted Thiolate Formation: The isopropyl thiol coordinates to the palladium center, and a base deprotonates the thiol to form a thiolate ligand.

-

Reductive Elimination: The C-S bond is formed through reductive elimination from the Pd(II) complex, yielding the desired product and regenerating the active Pd(0) catalyst.

Visualization of the Catalytic Cycle

Caption: Generalized catalytic cycle for C-S cross-coupling.

Experimental Protocol: S-Alkylation Method

This section provides a representative, self-validating protocol for the synthesis of this compound via the S-alkylation pathway.

Objective: To synthesize this compound from 2-aminothiophenol and 2-bromopropane.

Materials:

-

2-Aminothiophenol (1.0 eq)

-

2-Bromopropane (1.1 eq)

-

Potassium Carbonate (K2CO3), anhydrous (1.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO4), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-aminothiophenol and anhydrous DMF. Stir until a homogenous solution is formed.

-

Base Addition: Add anhydrous potassium carbonate to the solution. The mixture will become a suspension.

-

Electrophile Addition: Add 2-bromopropane dropwise to the stirring suspension at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material (2-aminothiophenol).

-

Workup - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing water.

-

Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by column chromatography on silica gel to yield pure this compound.

Data Summary

The following table summarizes key reaction parameters and their rationale.

| Parameter | Value / Reagent | Rationale |

| Nucleophile | 2-Aminothiophenol | Provides the aniline and thiol functionalities. |

| Electrophile | 2-Bromopropane | Provides the isopropyl group with a good leaving group (Br). |

| Base | Potassium Carbonate | Deprotonates the thiol without significant side reactions. |

| Solvent | DMF | Polar aprotic solvent that accelerates SN2 reactions. |

| Stoichiometry | Slight excess of electrophile | Ensures complete consumption of the limiting nucleophile. |

| Temperature | Room Temperature | Sufficient for reaction; minimizes risk of elimination side reactions. |

References

- General Principles of SN2 Reactions: Smith, M. B., & March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley. (A foundational text covering nucleophilic substitution).

-

Buchwald-Hartwig Amination: Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

-

Synthesis of Alkyl Aryl Sulfides: Kondakov, D. Y. (2010). Recent Developments in the Synthesis of Alkyl Aryl Sulfides. Current Organic Chemistry, 14(18), 2058-2081. [Link]

Technical Deep Dive: Synthesis and Synthetic Utility of 2-(Isopropylthio)aniline

Executive Summary

2-(Isopropylthio)aniline (CAS: 6397-33-7), also known as o-aminophenyl isopropyl sulfide, represents a critical scaffold in the synthesis of sulfur-nitrogen heterocycles.[1] Unlike its un-substituted parent 2-aminothiophenol, the presence of the bulky isopropyl group on the sulfur atom imparts unique steric and electronic properties.[1] This molecule serves as a pivotal "masked" thiol and a bidentate ligand precursor.[1]

This guide moves beyond basic catalog definitions to explore the chemoselective synthesis of this compound, its role as a precursor for 2-substituted benzothiazoles, and its application in coordination chemistry.[1] We address the primary synthetic challenge: differentiating the nucleophilicity of the sulfur and nitrogen atoms to prevent poly-alkylation.[1]

Chemical Identity & Structural Significance[1][2][3][4][5][6]

The molecule features an aniline core with an isopropylthio ether moiety at the ortho position.[1][2] This proximity creates a "chelating pocket" (N, S) essential for its utility in ligand chemistry and heterocyclization.[1]

| Property | Data |

| IUPAC Name | 2-(Propan-2-ylsulfanyl)aniline |

| CAS Number | 6397-33-7 (Free Base) / 861343-73-9 (HCl Salt) |

| Molecular Formula | C₉H₁₃NS |

| Molecular Weight | 167.27 g/mol |

| Key Functional Groups | Primary Amine (-NH₂), Thioether (-S-iPr) |

| pKa (Conjugate Acid) | ~3.5 - 4.0 (Estimated based on o-thioanilines) |

Mechanistic Insight: The isopropyl group acts as a steric shield.[1] In subsequent cyclization reactions (e.g., forming benzothiazoles), this group must often be cleaved or rearranged, or it serves to stabilize metal complexes by preventing oligomerization via the sulfur bridge.[1]

Synthesis Methodologies

The synthesis of this compound hinges on the S-alkylation of 2-aminothiophenol (2-ABT) .[1] The critical process control parameter is Chemoselectivity : promoting S-alkylation over N-alkylation.[1]

Protocol A: Chemoselective S-Alkylation (Recommended)[1]

This protocol utilizes the "Soft-Hard Acid-Base" (HSAB) principle.[1] The thiolate anion (generated in situ) is a "softer" and better nucleophile than the amine nitrogen, allowing for selective alkylation under controlled basic conditions.[1]

Reagents:

-

Substrate: 2-Aminothiophenol (1.0 eq)

-

Alkylating Agent: 2-Bromopropane (Isopropyl bromide) (1.1 eq)[1]

-

Base: Potassium Hydroxide (KOH) or Sodium Ethoxide (EtONa) (1.1 eq)

-

Solvent: Ethanol (Absolute) or DMF (for faster rates, but lower selectivity)[1]

Step-by-Step Workflow:

-

Thiolate Formation: Dissolve 2-aminothiophenol in absolute ethanol under an inert atmosphere (N₂). Add the base (KOH dissolved in minimal EtOH) dropwise at 0°C.

-

Why: Low temperature prevents oxidation of the thiolate to the disulfide (2,2'-dithiodianiline) and suppresses N-alkylation.[1]

-

-

Alkylation: Add 2-bromopropane dropwise over 30 minutes, maintaining the temperature below 10°C.

-

Reflux: Allow the mixture to warm to room temperature, then reflux for 2–4 hours.

-

Workup: Evaporate ethanol. Resuspend residue in water and extract with Dichloromethane (DCM).[1] Wash organic layer with 5% NaOH (to remove unreacted thiol) and then brine.[1]

-

Purification: Dry over Na₂SO₄ and concentrate. If necessary, purify via vacuum distillation or column chromatography (Silica gel).[1]

Validation Criteria (Self-Validating System)

-

IR Spectroscopy: Disappearance of the S-H stretch (~2500–2600 cm⁻¹) confirms S-alkylation.[1] Retention of N-H stretching (~3300–3400 cm⁻¹) confirms the amine is intact.[1]

-

¹H NMR: Look for the isopropyl septet (~2.9–3.3 ppm) and the doublet (~1.2 ppm). A shift in the aromatic protons compared to the starting material confirms substitution.[1]

Visualization: Synthesis & Reactivity Pathways[1]

The following diagram illustrates the competitive landscape between S-alkylation (desired) and N-alkylation (undesired), followed by the downstream application in Benzothiazole synthesis.

Figure 1: Reaction pathway showing chemoselective S-alkylation and downstream utility.

Synthetic Utility & Applications

A. Precursor for Benzothiazoles

This compound is a "masked" precursor.[1] While 2-aminothiophenol is the direct precursor, the isopropyl variant allows for the synthesis of complex derivatives where the sulfur needs to be protected during intermediate steps, or where the isopropyl group is retained in non-aromatic thiazoline derivatives.[1]

Standard Protocol (Jacobson-like Cyclization): Reacting this compound with aromatic aldehydes in the presence of an oxidant (e.g., DMSO/I₂ or MnO₂) can drive the formation of 2-substituted benzothiazoles, often involving the cleavage of the isopropyl group or rearrangement depending on conditions.[1]

B. Schiff Base Ligands (Coordination Chemistry)

The condensation of this compound with aldehydes (e.g., salicylaldehyde, pyridine-2-carboxaldehyde) yields N,S-donor Schiff bases .[1]

-

Significance: These ligands coordinate with transition metals (Cu(II), Ni(II), Zn(II)) to form complexes with potent biological activities (antimicrobial, DNA binding).[1]

-

Structural Advantage: The isopropyl group adds steric bulk, forcing specific geometries (often distorted square planar or tetrahedral) that enhance the catalytic or biological selectivity of the metal center.[1]

C. Agrochemical Intermediates

The o-alkyllthioaniline motif is structurally related to the pyrazole-based insecticide class (e.g., Fipronil derivatives), where the sulfur atom plays a key role in the oxidative bio-activation of the pesticide (conversion of sulfide to sulfoxide/sulfone in vivo).[1]

Experimental Data Summary

The following table summarizes physical data and reactivity profiles derived from standard literature on o-substituted thioanilines.

| Parameter | Specification / Observation |

| Physical State | Oily liquid (often brown/yellow due to oxidation trace) |

| Boiling Point | ~130–135°C at 10 mmHg (Estimated) |

| Solubility | Soluble in DCM, EtOH, DMSO; Insoluble in water |

| Reactivity | Nucleophilic at N; Susceptible to oxidation at S (to sulfoxide) |

| Storage | Store under Nitrogen/Argon at 2–8°C. Light sensitive.[1] |

Safety & Toxicology (HSE)

-

Hazard Class: Irritant (Skin/Eye).[1]

-

Sensitization: Like many sulfur-containing anilines, it carries a risk of skin sensitization.[1]

-

Handling: All synthesis steps involving 2-aminothiophenol or its alkylated derivatives must be performed in a fume hood due to the potent stench of thiols and the toxicity of aniline derivatives.[1]

-

Waste: Segregate as halogenated organic waste (if using alkyl halides) or sulfur-containing organic waste.[1]

References

-

PubChem. (n.d.).[1][3] this compound.[1][4][2][3][5] National Center for Biotechnology Information.[1] Retrieved January 30, 2026, from [Link][1]

-

ResearchGate. (2025).[1] Synthesis and Characterization of Tin (II) and Lead (II) Complexes with Benzylidene Aniline Ligand. (Contextual reference for Schiff base ligand synthesis from aniline derivatives). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.).[1] Synthesis of Benzothiazoles. (General methodologies for converting o-thioanilines to benzothiazoles). Retrieved from [Link]

Sources

- 1. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]

- 2. Buy N-Isopropyl-2-(isopropylthio)aniline | 1823331-67-4 [smolecule.com]

- 3. 2-[1-(Isopropylthio)ethyl]aniline | C11H17NS | CID 57498016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C9H13NS) [pubchemlite.lcsb.uni.lu]

- 5. biosynth.com [biosynth.com]

Methodological & Application

Application Note: Comprehensive Characterization of 2-(Isopropylthio)aniline

Introduction & Strategic Overview

2-(Isopropylthio)aniline (also known as o-aminophenyl isopropyl sulfide) is a critical intermediate in the synthesis of bioactive benzothiazoles, agrochemicals, and functional dyes.[1][2] Its structure comprises an aniline core substituted at the ortho position with an isopropylthio ether moiety.[1][2]

Analytical Challenges:

-

Regioselectivity Verification: Synthesis from 2-aminothiophenol often yields N-alkylated byproducts (N-isopropyl-2-aminothiophenol) or N,S-dialkylated species.[1][2] Distinguishing the S-alkylated product from these isomers is the primary analytical hurdle.[1][2]

-

Oxidative Instability: The thioether sulfur is susceptible to oxidation, forming sulfoxides (

) and sulfones ( -

Disulfide Formation: Trace unreacted starting material (2-aminothiophenol) readily dimerizes to bis(2-aminophenyl)disulfide, a common contaminant.[1][2]

This guide provides a self-validating analytical workflow to ensure the identity and purity of this compound.

Physicochemical Profile

Before instrumental analysis, reference the following physicochemical constants to establish system suitability ranges.

| Property | Value | Notes |

| CAS Number | 6397-33-7 | |

| Formula | ||

| Molecular Weight | 167.27 g/mol | |

| Appearance | Pale yellow to brown liquid | Darkens upon oxidation/light exposure.[1][2] |

| Boiling Point | ~261°C (at 760 mmHg) | Amenable to GC analysis.[1][2] |

| Density | 1.1 ± 0.1 g/cm³ | |

| pKa (Predicted) | ~3.5 - 4.0 (Aniline nitrogen) | Weak base; requires pH control in HPLC.[1][2] |

| Solubility | DMSO, Methanol, Chloroform, Ethyl Acetate | Low solubility in water.[1][2] |

Method 1: High-Performance Liquid Chromatography (HPLC)[1][2][3][4][5]

Objective: Quantify purity and detect oxidative impurities (sulfoxides) and dimerization byproducts.

Method Rationale

Reverse-phase chromatography (RP-HPLC) is selected.[1][2][3][4] An acidic mobile phase is mandatory for two reasons:

-

Peak Shape: It ensures the aniline nitrogen (

) remains fully protonated ( -

Stability: Acidic conditions generally retard the auto-oxidation of the thioether moiety during the run.[1][2]

Detailed Protocol

-

System: Agilent 1290 Infinity II or Waters H-Class UPLC (or equivalent).

-

Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18),

, -

Column Temp: 30°C.

-

Detection: UV Diode Array (DAD).[1][2] Extract at 254 nm (aromatic) and 210 nm (impurities).[1][2]

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Initial equilibration |

| 15.0 | 90 | Elution of hydrophobic thioethers |

| 18.0 | 90 | Wash |

| 18.1 | 10 | Re-equilibration |

| 23.0 | 10 | End |

Impurity Identification Logic[1][2]

-

Sulfoxides (S-oxide): Elute earlier than the main peak (more polar).[1][2]

-

Disulfides (Dimer): Elute later than the main peak (highly hydrophobic).[1]

-

Starting Material (2-aminothiophenol): Elutes significantly earlier (polar, thiol group).[1][2]

Method 2: Gas Chromatography - Mass Spectrometry (GC-MS)[1][2]

Objective: Confirm molecular mass and differentiate structural isomers (S-isopropyl vs. N-isopropyl).

Method Rationale

Since this compound is a liquid with a moderate boiling point (261°C), GC is excellent for volatile impurity profiling.[1][2] MS fragmentation patterns assist in distinguishing the S-alkylated product (loss of isopropyl radical from sulfur) from N-alkylated isomers.[1][2]

Detailed Protocol

-

Inlet: Split/Splitless (Split ratio 50:1).[1][2] Temperature: 250°C.[1][2]

-

Column: HP-5MS or DB-5MS (5% Phenyl-methylpolysiloxane),

.[1][2] -

Oven Program:

-

Hold 60°C for 2 min.

-

Ramp 15°C/min to 300°C.

-

Hold 5 min.

-

-

MS Source: Electron Impact (EI), 70 eV.[1][2] Scan range 40–400 amu.[1][2]

Interpretation[1][2][6][7][8]

-

Parent Ion (

): 167 m/z.[1][2][5][6] -

Base Peak: Likely 125 m/z (Loss of isopropyl group

), leaving the aminothiophenol radical cation.[1][2] -

Differentiation: N-alkylated isomers often show a distinctive

-cleavage fragment characteristic of secondary amines, which differs from the C-S bond cleavage.[1][2]

Method 3: Nuclear Magnetic Resonance (NMR)[1][10]

Objective: Definitive structural proof of S-alkylation (Regiochemistry).

Protocol

Key Diagnostic Signals (1H NMR in )

The chemical shift of the isopropyl methine proton (

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Interpretation |

| Isopropyl Methyls | 1.25 – 1.35 | Doublet ( | 6H | |

| Isopropyl Methine | 3.00 – 3.30 | Septet ( | 1H | S-CH (Diagnostic).[1][2] If >3.6 ppm, suspect N-alkylation.[1][2] |

| Amine | 4.00 – 4.50 | Broad Singlet ( | 2H | |

| Aromatic Ring | 6.60 – 7.50 | Multiplet ( | 4H | Ortho-substituted pattern.[1][2] |

Analytical Workflow Diagrams

Characterization Decision Tree

This workflow illustrates the logical progression from raw sample to certified material.[1][2]

Caption: Analytical decision matrix ensuring differentiation between S-alkylated product and N-alkylated impurities.

Synthesis & Impurity Pathways

Understanding the origin of impurities is vital for interpreting chromatograms.[1][2]

Caption: Reaction pathways showing the competition between S-alkylation (desired) and N-alkylation/Oxidation (impurities).

References

-

National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 136453, this compound. Retrieved from [Link][1][2]

-

Bao, F. et al. (2009).[1][2] Copper-catalyzed synthesis of benzothiazoles via a condensation/C-S bond coupling/C-N bond coupling cascade. (Contextual reference for thioaniline reactivity). Journal of Organic Chemistry.

-

Silverstein, R. M., et al. (2014).[1][2] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1][2] (Standard reference for NMR shift prediction of S-alkyl vs N-alkyl protons).

Sources

The Strategic Application of 2-(Isopropylthio)aniline in the Synthesis of Bioactive Phenothiazine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of 2-(Isopropylthio)aniline

This compound stands as a pivotal intermediate in the multi-step synthesis of a variety of heterocyclic compounds, most notably the phenothiazine class of molecules. Its unique structural features, comprising a nucleophilic aniline moiety and a sterically influential isopropylthio group, render it a versatile building block for the construction of complex molecular architectures. Phenothiazines, the primary target of syntheses involving this intermediate, are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities including antipsychotic, antihistaminic, and antiemetic properties. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on the preparation of phenothiazine derivatives through established and modern synthetic methodologies.

Core Synthetic Strategy: The Pathway to Phenothiazines

The overarching strategy for the synthesis of phenothiazines from this compound involves a two-stage process:

-

Formation of a Diphenyl Sulfide Intermediate: This initial step involves the coupling of this compound with a suitably substituted ortho-halobenzene derivative. This reaction establishes the foundational carbon-sulfur and carbon-nitrogen bonds necessary for the subsequent cyclization.

-

Intramolecular Cyclization: The diphenyl sulfide intermediate then undergoes an intramolecular cyclization to forge the central thiazine ring, yielding the phenothiazine scaffold. Two prominent and effective methods for achieving this critical transformation are the Smiles Rearrangement and the Palladium-catalyzed Buchwald-Hartwig amination.

Application Note 1: Synthesis of a 2-Substituted Phenothiazine via Smiles Rearrangement

The Smiles rearrangement is a classic and powerful intramolecular nucleophilic aromatic substitution reaction. In the context of phenothiazine synthesis, it provides a reliable method for the cyclization of activated diphenyl sulfide precursors.

Mechanistic Insight

The reaction proceeds via an intramolecular attack of an amine anion onto an electron-deficient aromatic ring, leading to a spirocyclic intermediate (a Meisenheimer complex). Subsequent rearrangement and protonation yield the final phenothiazine product. The presence of an electron-withdrawing group (e.g., a nitro group) ortho or para to the leaving group on one of the aromatic rings is crucial for activating the substrate towards nucleophilic attack.

Experimental Workflow: Smiles Rearrangement

Caption: Workflow for Phenothiazine Synthesis via Smiles Rearrangement.

Detailed Protocol: Synthesis of 2-(Trifluoromethyl)-10H-phenothiazine

This protocol is adapted from established methodologies for the synthesis of 2-substituted phenothiazines[1].

Step 1: Synthesis of 2-Formamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-(trifluoromethyl)benzenethiol (1.0 eq), 2-chloronitrobenzene (1.05 eq), and anhydrous potassium carbonate (2.0 eq) in N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to 120-130 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated product, 2-amino-4-(trifluoromethyl)-2'-nitrodiphenylsulfide, is collected by filtration, washed with water, and dried.

-

Formylation: The crude diphenyl sulfide is then refluxed in an excess of formic acid for 2-3 hours to yield the formamido derivative. After cooling, the product is precipitated by the addition of water, filtered, washed, and dried.

Step 2: Cyclization to 2-(Trifluoromethyl)-10H-phenothiazine

-

Reaction Setup: Suspend the 2-formamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide (1.0 eq) in ethanol in a round-bottom flask.

-

Base Addition: Add a solution of potassium hydroxide (3.0 eq) in water to the suspension.

-

Cyclization: Reflux the mixture for 3-4 hours. The color of the reaction mixture will typically change, indicating the formation of the phenothiazine.

-

Isolation and Purification: Cool the mixture and pour it into a large volume of water. The crude phenothiazine precipitates and is collected by filtration. The product is then purified by recrystallization from a suitable solvent (e.g., ethanol or toluene) to afford pure 2-(trifluoromethyl)-10H-phenothiazine.

Table 1: Representative Reaction Parameters

| Parameter | Step 1 (Coupling) | Step 2 (Cyclization) |

| Solvent | DMF | Ethanol/Water |

| Base | K₂CO₃ | KOH |

| Temperature | 120-130 °C | Reflux |

| Reaction Time | 4-6 hours | 3-4 hours |

| Typical Yield | 70-85% | 80-90% |

Application Note 2: Modern Synthesis of Phenothiazines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds. It offers a milder and often more efficient alternative to traditional methods like the Ullmann condensation for the intramolecular cyclization step in phenothiazine synthesis.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of a palladium(0) complex to the aryl halide bond of the diphenyl sulfide intermediate. Subsequent coordination of the amine and reductive elimination from the palladium(II) intermediate forms the new C-N bond and regenerates the active palladium(0) catalyst. The choice of ligand for the palladium catalyst is critical for the success of the reaction.

Experimental Workflow: Buchwald-Hartwig Amination

Caption: Workflow for Phenothiazine Synthesis via Buchwald-Hartwig Amination.

Detailed Protocol: Synthesis of a 10-Arylphenothiazine

This protocol illustrates a general approach for the synthesis of N-arylphenothiazines.

Step 1: Synthesis of 2-(Isopropylthio)-N-(2-bromophenyl)aniline

-

Reactant Preparation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

-

Coupling Reaction: After the evolution of hydrogen gas ceases, add 1-bromo-2-fluorobenzene (1.0 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Intramolecular Buchwald-Hartwig Amination

-

Reaction Setup: In a Schlenk tube, combine the 2-(isopropylthio)-N-(2-bromophenyl)aniline (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), a suitable phosphine ligand such as BINAP (0.08 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Solvent and Degassing: Add anhydrous toluene as the solvent. Degas the mixture thoroughly by several cycles of vacuum and backfilling with an inert gas.

-

Reaction: Heat the reaction mixture to 100-110 °C and stir for 8-16 hours, monitoring by TLC.

-

Isolation and Purification: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst. The filtrate is concentrated, and the resulting residue is purified by column chromatography to yield the desired 10-arylphenothiazine.

Table 2: Key Reagents for Buchwald-Hartwig Cyclization

| Component | Function | Examples |

| Palladium Precatalyst | Source of active Pd(0) | Pd(OAc)₂, Pd₂(dba)₃ |